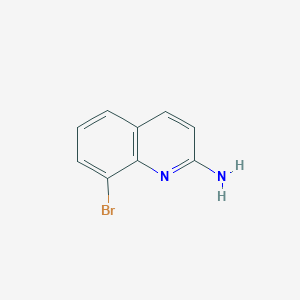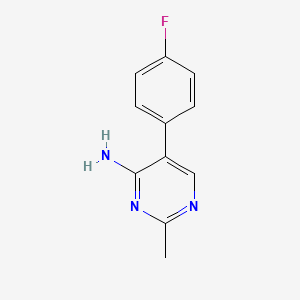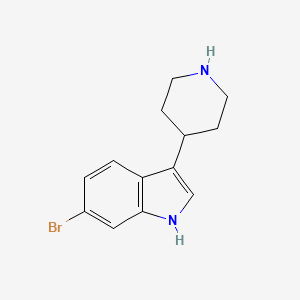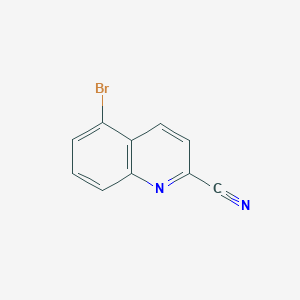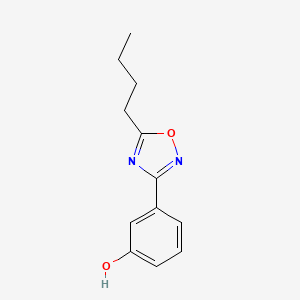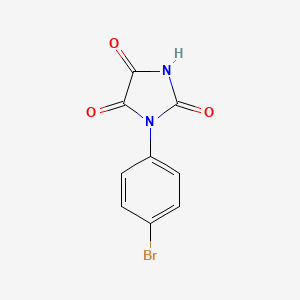
1-(4-Bromphenyl)imidazolidin-2,4,5-trion
Übersicht
Beschreibung
“1-(4-Bromophenyl)imidazolidine-2,4,5-trione” is a chemical compound with the molecular formula C9H5BrN2O3 and a molecular weight of 269.05 . It is used for proteomics research .
Synthesis Analysis
The synthesis of imidazolidine-2,4,5-trione compounds has been reported in the literature . For example, glycoluril was oxidized with potassium persulfate, resulting in imidazolidine-2,4,5-trione . The purification of the prepared compounds was realized by dissolving in DCM, and adding n-hexane to induce precipitation of the products in high yields (80%–90%) .Molecular Structure Analysis
The molecular structure of “1-(4-Bromophenyl)imidazolidine-2,4,5-trione” is represented by the SMILES string: C1=CC(=CC=C1N2C(=O)C(=O)NC2=O)Br .Chemical Reactions Analysis
While specific chemical reactions involving “1-(4-Bromophenyl)imidazolidine-2,4,5-trione” are not available in the search results, imidazolidine-2,4,5-trione is a useful intermediate which can be used to synthesize imidazo[1,2-a]pyridines, -pyrazines, -pyrimidines, and some other nitrogen-bridgehead fused heterocycles .Physical And Chemical Properties Analysis
“1-(4-Bromophenyl)imidazolidine-2,4,5-trione” is a powder that should be stored at room temperature . Its lipophilicity, which can affect absorption, distribution, metabolism, excretion, and toxicity properties, as well as pharmacological activity, is not specified in the search results .Wissenschaftliche Forschungsanwendungen
Biochemische Forschung
“1-(4-Bromphenyl)imidazolidin-2,4,5-trion” ist ein Biochemikalie, das in der Proteomforschung eingesetzt werden kann . Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung könnte möglicherweise in Experimenten eingesetzt werden, um das Verhalten und die Interaktionen von Proteinen zu verstehen.
Pharmazeutische Anwendungen
Diese Verbindung könnte möglicherweise als Zwischenprodukt bei der Synthese von Pharmazeutika verwendet werden . Zwischenprodukte sind Verbindungen, die bei der Produktion anderer Verbindungen verwendet werden. In diesem Fall könnte “this compound” zur Herstellung anderer Verbindungen mit medizinischen Eigenschaften verwendet werden.
Agrochemische Anwendungen
Ähnlich wie bei der potenziellen Verwendung in Pharmazeutika könnte “this compound” auch als Zwischenprodukt bei der Produktion von Agrochemikalien verwendet werden . Dies sind Chemikalien, die in der Landwirtschaft verwendet werden, z. B. Pestizide und Düngemittel, um die Erträge zu verbessern und Pflanzen vor Schädlingen zu schützen.
Farbstoffherstellung
Diese Verbindung könnte möglicherweise bei der Herstellung von Farbstoffen verwendet werden . Farbstoffe sind Stoffe, die verwendet werden, um Textilien, Papier und anderen Materialien Farbe zu verleihen. Die spezifischen Eigenschaften von “this compound” könnten es bei der Synthese bestimmter Arten von Farbstoffen nützlich machen.
Cholinesterase-Inhibitoren
Es wurden eine Reihe neuartiger und hochwirksamer Acetylcholinesterase- und Butyrylcholinesterase-Inhibitoren, die von substituierten Benzothiazolen abgeleitet sind und eine Imidazolidin-2,4,5-trion-Einheit enthalten, synthetisiert und charakterisiert . Obwohl es nicht direkt erwähnt wird, ist es möglich, dass “this compound” aufgrund seiner Imidazolidin-2,4,5-trion-Einheit in ähnlicher Forschung verwendet werden könnte.
Wirkmechanismus
1-(4-Bromophenyl)imidazolidine-2,4,5-trione acts as an inhibitor of certain enzymes, such as monoamine oxidase B. This enzyme is involved in the metabolism of neurotransmitters, such as serotonin and dopamine. Inhibition of this enzyme can lead to increased levels of these neurotransmitters, which can have beneficial effects on mood and behavior.
Biochemical and Physiological Effects
1-(4-Bromophenyl)imidazolidine-2,4,5-trione has been studied for its potential effects on biochemical and physiological processes. It has been shown to have an inhibitory effect on monoamine oxidase B, which can lead to increased levels of neurotransmitters such as serotonin and dopamine. It has also been shown to have a protective effect on cells, as well as to have anti-inflammatory and anti-apoptotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Bromophenyl)imidazolidine-2,4,5-trione has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is available commercially. It also has a low toxicity, making it safe to use in experiments. However, it has a short half-life, which can limit its use in experiments.
Zukünftige Richtungen
1-(4-Bromophenyl)imidazolidine-2,4,5-trione has several potential future directions that could be explored. These include further research into its potential as an inhibitor of monoamine oxidase B and its potential effects on biochemical and physiological processes. Additionally, further research could be done into its potential applications in drug development, such as its potential to be used as an antidepressant or an anti-inflammatory agent. Finally, further research could be done into its potential to be used in the synthesis of other compounds.
Safety and Hazards
The safety information for “1-(4-Bromophenyl)imidazolidine-2,4,5-trione” includes several precautionary statements such as avoiding contact with air and water due to possible violent reaction and flash fire, and not subjecting it to grinding/shock/friction . It also includes hazard statements, but these are not specified in the search results .
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)imidazolidine-2,4,5-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-5-1-3-6(4-2-5)12-8(14)7(13)11-9(12)15/h1-4H,(H,11,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJFJQBDSYCQBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=O)NC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


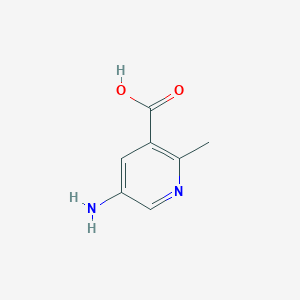
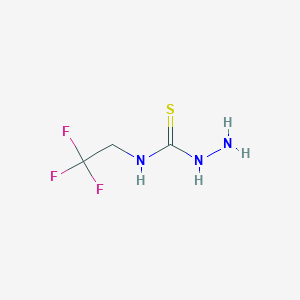
![N-{[2-(methoxymethyl)phenyl]methyl}-1,3-benzoxazol-2-amine](/img/structure/B1519110.png)
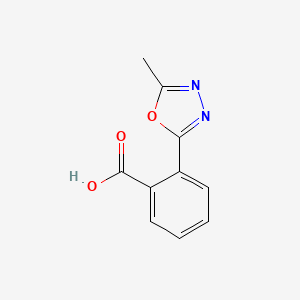
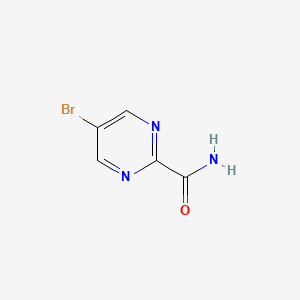

![6-Bromo-5-methyloxazolo[5,4-b]pyridine](/img/structure/B1519117.png)
![7-Amino-3-cyclopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B1519118.png)
